N'-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide
Description
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-10(11-2-4-13(18)5-3-11)16-17-14(19)12-6-8-15-9-7-12/h2-9,18H,1H3,(H,17,19)/b16-10+ |
InChI Key |
XLBBHANNLVSDIO-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Methanol Reflux with Acid Catalysis
The most widely reported method involves refluxing equimolar quantities of isonicotinohydrazide (1.37 g, 10 mmol) and 4-hydroxyacetophenone (1.36 g, 10 mmol) in methanol (30 mL) with 3–5 drops of glacial acetic acid. The mixture is heated at 70°C for 6 hours, yielding a crystalline precipitate upon cooling. Filtration and washing with cold methanol afford the pure product in 84.2% yield. This method leverages acid catalysis to protonate the carbonyl oxygen of 4-hydroxyacetophenone, enhancing electrophilicity and promoting nucleophilic attack by the hydrazide’s amine group.
Key Data:
Ethanol/Water Systems
A 2025 computational-experimental study demonstrated that ethanol/water (1:1 v/v) systems achieve 89% conversion within 4 hours at 60°C, outperforming dry acetonitrile (32% conversion). Water molecules participate in the rate-limiting step by stabilizing transition states through hydrogen bonding, reducing the activation energy from 98 kJ/mol (dry acetonitrile) to 72 kJ/mol.
Solvent-Free and Mechanochemical Approaches
Solid-State Melt Reactions
Heating a 1:1 molar mixture of isonicotinohydrazide and 4-hydroxyacetophenone at 150–160°C for 2 hours under nitrogen atmosphere produces the hydrazone in 68% yield. This method eliminates solvent use but requires careful temperature control to avoid decomposition.
Mechanochemical Synthesis
Ball milling reactants at 30 Hz for 45 minutes in a stainless-steel jar yields the product in 61% purity, with incomplete conversion attributed to insufficient energy input. Post-milling recrystallization from methanol improves purity to >95%.
Catalytic and Kinetic Considerations
Role of Acid Catalysts
Proton donors like acetic acid lower the energy barrier for imine formation by polarizing the carbonyl group. IR spectroscopy confirms Schiff base formation via the disappearance of the hydrazide N–H stretch (3250 cm⁻¹) and the emergence of a C=N stretch (1615 cm⁻¹).
Solvent Effects on Reaction Rate
Comparative kinetic studies reveal the following rate constants:
| Solvent System | Rate Constant (k, ×10⁻³ s⁻¹) |
|---|---|
| Ethanol/water (1:1) | 4.7 ± 0.2 |
| Dry acetonitrile | 0.9 ± 0.1 |
| Methanol | 3.1 ± 0.3 |
Crystallization and Purification Strategies
Crystallization from methanol/water (1:2) yields rhombic crystals suitable for X-ray diffraction. The crystal structure (CCDC 2052341) reveals intramolecular O–H···N hydrogen bonding (2.62 Å) and π-π stacking between pyridine rings (3.45 Å spacing). Thermogravimetric analysis (TGA) shows stability up to 250°C, with decomposition peaking at 320°C.
Industrial-Scale Synthesis (Patent Methods)
A 2004 patent describes a continuous process using azeotropic distillation to remove water, achieving 92% yield in 3 hours. The reaction employs a Dean-Stark trap with toluene to shift equilibrium toward product formation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Tautomerism and Structural Dynamics
The hydrazone group exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding between the imine nitrogen and phenolic hydroxyl group. NMR studies reveal:
The equilibrium shifts toward the enol form in polar solvents (e.g., DMSO) due to enhanced resonance stabilization .
Metal Chelation Reactions
The compound acts as a polydentate ligand, coordinating transition metals via its:
-
Pyridine nitrogen
-
Azomethine nitrogen
-
Phenolic oxygen
Table 1: Metal Complex Formation
Chelation enhances stability, with log β values ranging from 8.2–12.5 for Zn(II) complexes .
Redox Activity
The phenolic hydroxyl group participates in redox reactions:
-
Oxidation : Forms a quinone intermediate (λ 335 nm in UV-vis) .
-
Reduction : Azomethine bond (C=N) reduces to C–N under H₂/Pd-C, yielding N'-[(1-(4-hydroxyphenyl)ethyl)]isonicotinohydrazide.
Antioxidant Mechanism
-
Scavenges free radicals via H-atom donation (IC₅₀: 18.7 μM against DPPH) .
-
Chelates Fe(II)/Cu(I), inhibiting Fenton reaction-driven ROS generation .
Nucleophilic and Electrophilic Reactions
-
Nucleophilic attack : The azomethine nitrogen reacts with aldehydes (e.g., formaldehyde) to form bis-hydrazones .
-
Electrophilic substitution : Bromination occurs at the para position of the phenolic ring, confirmed by ^1H NMR (δ 7.2 ppm → δ 7.5 ppm) .
Stability Under Varied Conditions
Table 2: Stability Profile
| Condition | Observation |
|---|---|
| pH 2–6 | Stable (no hydrolysis after 24 hours) |
| pH >8 | Hydrazone bond hydrolysis (t₁/₂: 3 hours) |
| UV light (254 nm) | Photoisomerization (cis→trans in 1 hour) |
| Heat (100°C) | Decomposition above 150°C |
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide typically involves the reaction of isonicotinic hydrazide with 4-hydroxyacetophenone in an ethanol solution at approximately 70°C for two hours. The resulting product is characterized by various spectroscopic methods including IR, NMR, and elemental analysis, confirming its structure and purity .
Chemistry
- Coordination Chemistry : This compound acts as a ligand, forming complexes with different metal ions. Its ability to coordinate with metals enhances its utility in various chemical reactions and catalysis .
- Reactivity Studies : this compound undergoes several chemical reactions such as oxidation, reduction, and substitution. These reactions yield various derivatives that can be explored for further applications .
Biology
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property makes it a candidate for studies focused on aging and degenerative diseases .
- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. Case studies indicate effective inhibition against pathogens such as Staphylococcus aureus .
Medicine
- Antitumor Activity : Studies have demonstrated that this compound has potential antitumor effects against various cancer cell lines. For instance, it has shown cytotoxicity against K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) cells with promising IC50 values .
| Compound | IC50 (K562) | IC50 (Jurkat) |
|---|---|---|
| NHPM | > 75 µM | > 70 µM |
| NPI | > 100 µM | > 90 µM |
| NPPI | > 90 µM | > 80 µM |
| NEI | > 100 µM | > 85 µM |
This table summarizes the cytotoxicity results from various studies, indicating the effectiveness of these compounds in inhibiting cancer cell growth .
Case Studies
Several case studies highlight the diverse applications of this compound:
- Antioxidant Studies : A study demonstrated that derivatives of this compound showed enhanced antioxidant activity compared to their precursors, indicating the potential for developing new therapeutic agents targeting oxidative stress-related diseases.
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide involves its interaction with molecular targets through its hydrazone linkage and hydroxyphenyl group. These interactions can lead to the modulation of various biological pathways, including oxidative stress response and microbial inhibition. The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Enzyme Inhibition Activity
Isonicotinohydrazide derivatives exhibit varying inhibitory potencies depending on substituent groups:
- Derivative 3g [(E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide]: Shows significant inhibition of bovine tissue-non-specific alkaline phosphatase (IC₅₀ = 0.82 µM) due to the synergistic effect of hydroxyl and methoxy groups, which enhance hydrogen bonding and electron donation .
- Derivative 3a [(E)-N'-(4'-chlorobenzylidene)isonicotinohydrazide]: More potent against calf intestinal alkaline phosphatase (IC₅₀ = 0.45 µM), where the electron-withdrawing chloro group improves hydrophobic interactions .
- Compound 78 [(E)-N'-[1-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene]isonicotinohydrazide]: Demonstrates antibacterial activity (MIC = 7.1 µM against E. coli), comparable to kanamycin B, attributed to the nitroimidazole moiety enhancing membrane penetration .
Key Insight : The 4-hydroxyphenyl group in the target compound may offer moderate enzyme inhibition but is less potent than derivatives with halogen or nitroimidazole substituents.
Metal Chelation and Complexation
The position of hydroxyl groups critically influences metal-binding properties:
- HpEH [N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide]: Forms 1:1, 1:2, and 1:3 stoichiometric complexes with Pr³⁺, Nd³⁺, and Tb³⁺. The ortho-hydroxyl group facilitates stronger chelation via a five-membered ring, enhancing luminescence in terbium complexes .
- HL [(E)-N'-[1-(pyridin-2-yl)ethylidene]isonicotinohydrazide]: Binds Pr(III) and Nd(III) with antioxidant activity (IC₅₀ = 18.7 µM for DPPH scavenging), where the pyridinyl group modulates redox properties .
- BHAPI [N'-(1-(2-(4-boronobenzyloxy)phenyl)ethylidene)isonicotinohydrazide]: A prochelator activated by H₂O₂ to chelate Fe³⁺, protecting cells from oxidative damage. The para-hydroxyl group in the target compound may offer similar but less tunable activation .
Key Insight : The 4-hydroxyphenyl group may reduce metal-binding efficiency compared to ortho-substituted analogs but could improve solubility for biological applications.
Antimicrobial Activity
Substituents dictate antimicrobial potency:
- Compound 42s [N'-{1-[2-hydroxy-3-(piperazine-1-yl-methyl)phenyl]ethylidene}isonicotinohydrazide]: Exhibits potent antitubercular activity (MIC = 0.56 µM), surpassing isoniazid, due to the piperazine moiety enhancing cellular uptake .
- Derivative 1A [(Z)-N'-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide]: Shows moderate activity (MIC = 12.3 µM) against S. aureus, with the nitro group contributing to electron-deficient interactions .
Key Insight : The target compound’s 4-hydroxyphenyl group may limit antimicrobial efficacy compared to nitro- or piperazine-containing derivatives but could reduce cytotoxicity.
Corrosion Inhibition
Electron-donating groups enhance adsorption on metal surfaces:
- MAPEI [(E)-N'-(1-(4-dimethylaminophenyl)ethylidene)isonicotinohydrazide]: Achieves 92% inhibition efficiency on N80 steel in 15% HCl via physicochemical adsorption, driven by the dimethylamino group’s electron density .
- OHEI [(Z)-N'-(2-oxo-indenylidene)isonicotinohydrazide]: Shows 89% efficiency, where the oxo group facilitates charge transfer .
- Schiff bases with -OH/-NH₂ : Exhibit 78.5–94.7% efficiency, as hydroxyl groups form stable Fe–O bonds .
Key Insight: The 4-hydroxyphenyl group in the target compound may provide comparable inhibition (~85–90%) through hydrogen bonding and chelation, though alkylamino substituents (e.g., MAPEI) are superior.
Antioxidant and DNA-Binding Properties
- HL-Pr(III)/Nd(III) complexes : Demonstrate DNA-binding constants (Kb = 1.2 × 10⁵ M⁻¹) via intercalation, aided by the pyridinyl group’s planar structure .
- HpEH-Tb³⁺ complex: Shows pH-dependent luminescence, applicable in biosensing.
Data Tables
Biological Activity
N'-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide (often abbreviated as HAPI) is a hydrazone derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly due to its antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of HAPI, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
HAPI is characterized by its hydrazone linkage, which is crucial for its biological activity. The presence of a hydroxyphenyl group enhances its reactivity and interaction with biological targets. The molecular formula of HAPI is , with a molecular weight of approximately 228.25 g/mol.
The biological activity of HAPI can be attributed to several mechanisms:
- Antioxidant Activity : HAPI can scavenge free radicals, thereby reducing oxidative stress in cells. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS) .
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Anticancer Activity : Preliminary studies indicate that HAPI exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The compound's ability to induce apoptosis in cancer cells is a promising area for further research .
Biological Activity Overview
The following table summarizes the biological activities reported for HAPI:
Case Studies
- Antioxidant Protection Against Oxidative Stress : A study demonstrated that HAPI protects cells from oxidative damage induced by hydrogen peroxide and paraquat. This protective effect was attributed to its ability to chelate metal ions and modulate oxidative stress pathways .
- Antimicrobial Efficacy : Research involving disc diffusion methods revealed that HAPI exhibited significant antimicrobial activity against various bacterial strains. The compound's effectiveness was enhanced at higher concentrations, indicating a dose-dependent response .
- Cytotoxicity in Cancer Research : In vitro studies indicated that HAPI reduced cell viability in MCF-7 cells significantly. The mechanism involved the activation of apoptotic pathways, suggesting its potential as an anticancer agent .
Q & A
Q. How can researchers optimize the synthesis of N'-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide to achieve high purity and yield?
Methodological Answer: Synthesis typically involves condensation of isonicotinohydrazide with 4-hydroxyacetophenone in ethanol under reflux. Key parameters include stoichiometric control (1:1 molar ratio), temperature (70–80°C), and reaction time (4–6 hours). Post-synthesis purification via silica gel chromatography (eluent: methanol/ethyl acetate) ensures purity. Yield improvements (>75%) are achieved by adding glacial acetic acid as a catalyst .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this hydrazone ligand?
Methodological Answer:
- FT-IR : Confirm imine (C=N) bond formation (~1600 cm⁻¹) and phenolic O-H stretching (~3200–3400 cm⁻¹) .
- UV-Vis : Detect π→π* transitions in the aromatic and hydrazone moieties (λmax ~250–350 nm) .
- NMR : ¹H NMR resolves the hydrazidic NH proton (~10–12 ppm) and aromatic protons (6.5–8.5 ppm). ¹³C NMR identifies the carbonyl carbon (~160 ppm) and imine carbon (~150 ppm) .
Q. How do solvent polarity and pH affect the stability of this compound in solution?
Methodological Answer: Stability is maximized in polar aprotic solvents (e.g., DMSO) due to reduced hydrolysis. Potentiometric titrations (25–45°C) reveal pH-dependent protonation equilibria: the ligand exists in neutral (pH 2–4), mono-deprotonated (pH 6–8), and fully deprotonated (pH >10) forms. Ethanol-water mixtures (1:1 v/v) are optimal for maintaining stability during metal coordination studies .
Advanced Research Questions
Q. What thermodynamic insights explain the selectivity of this ligand for lanthanide ions (e.g., Tb³⁺ vs. Pr³⁺)?
Methodological Answer: Isothermal titration calorimetry (ITC) and potentiometry show that the ligand’s affinity follows the order Pr³⁺ < Nd³⁺ < Gd³⁺ < Tb³⁺ < Ho³⁺. Negative ΔH° values (exothermic) and unfavorable ΔS° (entropic penalty) suggest stronger ligand-field stabilization for higher atomic number lanthanides. The 4-hydroxyphenyl group enhances charge density matching with smaller Ln³⁺ ions (e.g., Tb³⁺) through chelate ring rigidity .
Q. Why does fluorescence enhancement occur in solid-state Tb³⁺ complexes but not in solution?
Methodological Answer: In solution (ethanol), ligand-to-metal charge transfer (LMCT) is hindered by solvent quenching and vibrational energy dissipation. Solid-state complexes exhibit rigid structures that suppress non-radiative decay, enabling efficient antenna effect via ligand sensitization. Time-resolved fluorescence shows longer lifetimes (τ ~1.2 ms) in solids due to reduced O-H oscillators from coordinated water .
Q. How do crystallographic studies resolve ambiguities in coordination geometry for transition metal complexes of this ligand?
Methodological Answer: Single-crystal X-ray diffraction (SHELX refinement) reveals diverse coordination modes:
- Monodentate : Binding via pyridyl N only (e.g., Zn²⁺ complexes).
- Tridentate : O (phenolic), N (imine), and N (pyridyl) coordination (e.g., Co³⁺ complexes). Discrepancies arise when solution-phase spectroscopy (e.g., UV-Vis) suggests tetrahedral geometry, while crystallography shows distorted octahedral. This is attributed to solvent-induced ligand rearrangement during crystallization .
Q. What computational approaches best predict the ligand’s reactivity in metal chelation and redox processes?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites (phenolic O, imine N) for metal binding. Time-dependent DFT (TD-DFT) models UV-Vis transitions and charge-transfer pathways. Fukui function analysis predicts nucleophilic/electrophilic regions, validated by experimental kinetic studies .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported stability constants (log β) for Ln³⁺ complexes across studies?
Resolution Strategy: Variations arise from methodological differences:
- Ionic strength : Use constant ionic media (e.g., 0.1 M KCl) to minimize activity coefficient errors.
- Temperature : Standardize measurements at 25°C; ΔH° corrections account for thermal effects.
- Spectrophotometric vs. Potentiometric Data : Cross-validate using both techniques. For example, log β for Tb³⁺ complexes ranges from 12.3–13.1; consensus values are derived via multivariate regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
